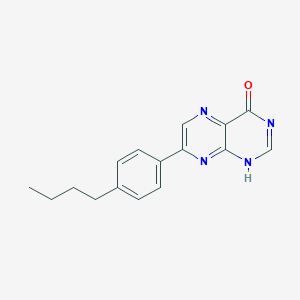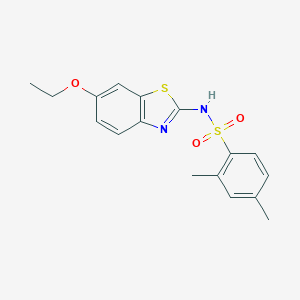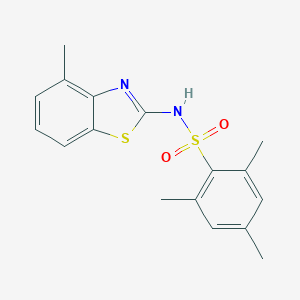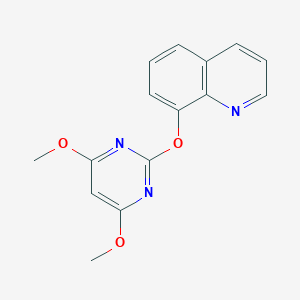
1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as DPEP and is synthesized through a specific method that involves several chemical reactions.
作用機序
The exact mechanism of action of DPEP is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. DPEP has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of various signaling pathways involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
DPEP has several advantages as a research tool, including its high purity and stability, which make it ideal for use in laboratory experiments. However, one of the main limitations of DPEP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions that could be pursued in the study of DPEP. One potential avenue of research is the development of novel synthetic methods for the production of DPEP, which could improve its purity and yield. Additionally, further studies are needed to elucidate the exact mechanism of action of DPEP and its potential applications in the treatment of various diseases.
合成法
The synthesis of DPEP involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form 5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. This intermediate product is then reacted with ethyl acetoacetate to produce 1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (DPEP).
科学的研究の応用
DPEP has been extensively studied for its potential applications in various areas of scientific research. One of the most notable applications of DPEP is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders.
特性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
1-[3-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-17(12-16(20-21)14-7-5-4-6-8-14)15-9-10-18(23-2)19(11-15)24-3/h4-11,17H,12H2,1-3H3 |
InChIキー |
FOIXJKJVLPARQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)




![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)

